
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is a chemical compound with the molecular formula C4H7NaO4S2. It is a sodium salt derivative of tetrahydrothiophene-3-sulfinate, featuring a sulfone group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions to introduce the sulfone group. The reaction is carried out in an aqueous medium, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, ethanol.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Sulfones: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfone group is highly reactive, allowing the compound to participate in a wide range of transformations. In biological systems, it may interact with enzymes and proteins, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound with a sulfone group, used as a solvent in various industrial applications.
Sodium sulfinates: A class of compounds with similar reactivity, used as building blocks in organic synthesis.
Uniqueness
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is unique due to its specific structure, which combines the properties of sulfinates and sulfones. This dual functionality allows it to participate in a broader range of chemical reactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C4H7NaO4S2 |
|---|---|
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
sodium;1,1-dioxothiolane-3-sulfinate |
InChI |
InChI=1S/C4H8O4S2.Na/c5-9(6)4-1-2-10(7,8)3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
VJUTXJBQUNYRIE-UHFFFAOYSA-M |
Kanonische SMILES |
C1CS(=O)(=O)CC1S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



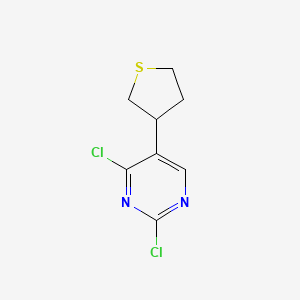
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)

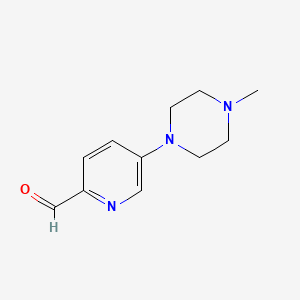
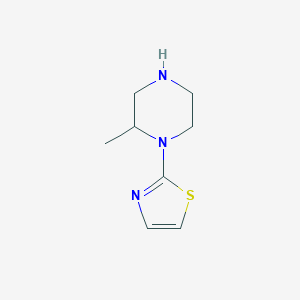
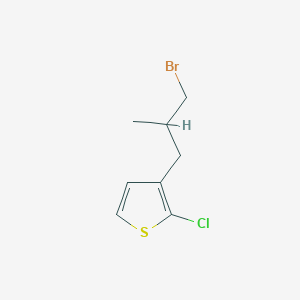
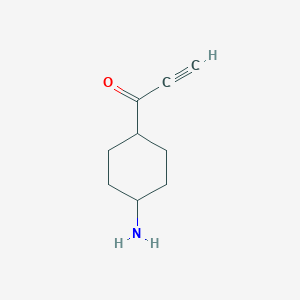
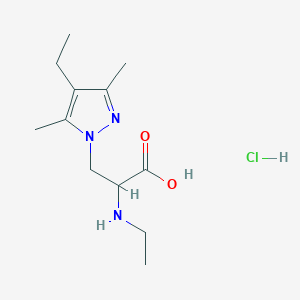


![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)


